![molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0](/img/structure/B14283.png)

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Übersicht

Beschreibung

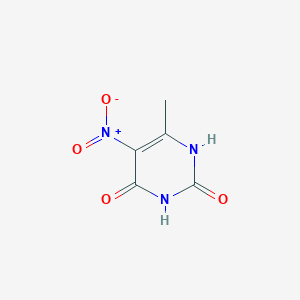

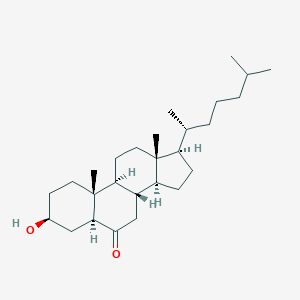

“S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine” is a chemical compound that is used extensively in scientific research. It is a radioionatable, cleavable, photoactivable cross-linking agent . The molecular formula of this compound is C14H13N5O2S2 and it has a molecular weight of 347.42 .

Physical And Chemical Properties Analysis

“S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine” is a light brown to light orange solid . It has a molecular weight of 347.42 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Protein-Protein Photocross-linking

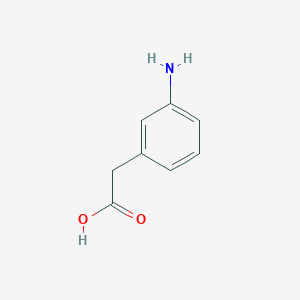

“S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine” (AET) can be used in site-specific protein-protein photocross-linking to identify nearest-neighbor protein domains within a multiprotein complex . This can be particularly useful in studying the structure and function of complex proteins.

Radioiodination

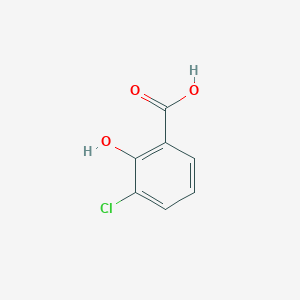

The 4-azidosalicylamido moiety in AET permits radioiodination . This can be used in various research applications, such as tracking the distribution of a protein in an organism or detecting the protein on a blot or in a gel.

Cleavable Disulfide Bond Formation

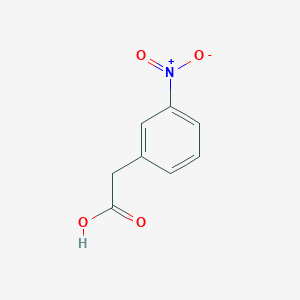

AET contains a 2-thiopyridyl moiety, which permits cysteine-specific incorporation into protein through a cleavable disulfide bond . This can be useful in studies where a temporary bond is needed, or where the effects of bond formation and cleavage on protein function are being studied.

Photoactivable Cross-linking

The 4-azidosalicylamido moiety in AET also permits photoactivatible cross-linking . This can be used to study the interactions between proteins and other molecules, such as DNA or RNA, under controlled conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELWNIMQOUETBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402768 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

CAS RN |

164575-82-0 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?

A1: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []

Q2: What are the structural characteristics of AET?

A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)